Reduced Topological Polar Surface Area (TPSA) Compared to Free Carboxylic Acid Analog
The methyl ester form of the compound (methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate) exhibits a computed TPSA of 61.8 Ų, which is 11.0 Ų lower than the 72.83 Ų calculated for its direct free carboxylic acid analog (4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid) [1][2]. This difference arises from the masked carboxyl group, which reduces the polar surface area and is characteristic of ester prodrug design strategies.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.8 Ų (PubChem, computed by Cactvs 3.4.8.24) |
| Comparator Or Baseline | 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid: 72.83 Ų (ChemBase, calculated) |
| Quantified Difference | 11.03 Ų reduction (15.1% decrease) |
| Conditions | In silico calculation; PubChem vs. ChemBase computed properties |
Why This Matters
A lower TPSA is empirically correlated with improved passive membrane permeability, suggesting this methyl ester may exhibit superior cellular uptake compared to its free acid counterpart in permeability-limited assays.
- [1] PubChem. PubChem Compound Summary for CID 854921, Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate. National Center for Biotechnology Information, 2025. View Source
- [2] ChemBase. 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid - ChemBase ID 187616. View Source
